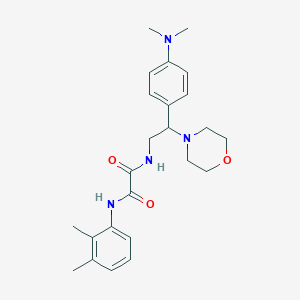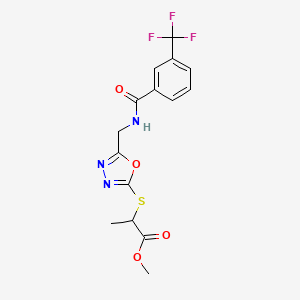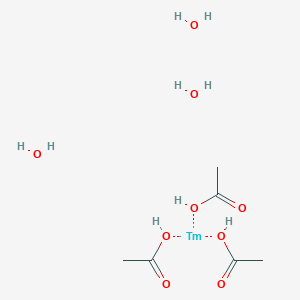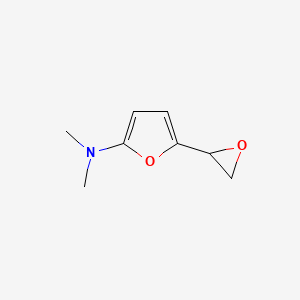
N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as MPSP, is a novel compound that has been studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves the inhibition of several enzymes and pathways involved in inflammation, oxidative stress, and apoptosis. N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, a mediator of inflammation. N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. However, one of the limitations of N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One direction is to further investigate its potential therapeutic properties in various diseases. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with 3-aminopyridine to form 3-(3-chloro-4-methoxyphenyl)pyridin-3-amine. This intermediate is then reacted with 3-(pyridin-3-yl)pyridazine-4-thiol and chloroacetic acid to form N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-15-6-2-5-14(10-15)20-17(23)12-25-18-8-7-16(21-22-18)13-4-3-9-19-11-13/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTIAXIZOYSNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2420870.png)
![3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2420871.png)
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)

![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2420876.png)



![(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2420885.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2420888.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2420889.png)


![2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420892.png)